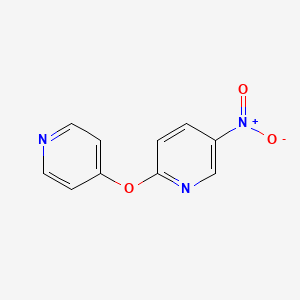

5-Nitro-2-(pyridin-4-yloxy)pyridine

Description

5-Nitro-2-(pyridin-4-yloxy)pyridine is a nitro-substituted pyridine derivative featuring a pyridin-4-yloxy substituent at the 2-position. This compound belongs to a broader class of heterocyclic aromatic molecules with applications in medicinal chemistry and material science.

Properties

IUPAC Name |

5-nitro-2-pyridin-4-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3/c14-13(15)8-1-2-10(12-7-8)16-9-3-5-11-6-4-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBPIPOTQLGMJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])OC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine Derivatives

- Dissolve 4-amino-5–(4-pyridinyl)-4H-1,2,4-triazole-3-thiol (200 mg, 1.03 mmol) and NaOH (41 mg, 1.02 mmol) in MeOH (8 mL).

- Add the suitable alkyl halide derivative (1.03 mmol) dropwise after complete dissolution. Alkyl bromide derivatives are generally used, except for compound 9, where the alkyl chloride derivative is used.

- Stir the reaction mixture for 2.5 hours at room temperature.

- Remove the solvent under reduced pressure upon completion of the reaction.

- Re-crystallize the solid residue from diethyl ether/ethanol to obtain the pure final pyridyl-triazole derivatives as a powder.

Process for Preparation of Nitropyridine Derivatives

A process for the preparation of nitropyridine derivatives of Formula (I) and its salt and precursors such as halogenated amino pyridines is outlined:

- Precursor Preparation : The precursor 4-chloro-2-amino pyridine is prepared from picolinic acid hydrochloride, which is first reacted with thionyl chloride and subsequently with water to yield 4-chloro-picolinic acid, which is then converted to 2-amino-4-chloro pyridine. The reaction sequence for the precursor preparation is as per Scheme I.

- Nitration : The precursor compound 4-chloro-2-amino pyridine is subjected to nitration using a nitrating mixture (nitric acid and sulphuric acid), resulting in the formation of nitropyridine compound, 4-chloro-2-amino-3-nitropyridine (compound of formula V).

- Diazotization : The compound 4-chloro-2-amino-3-nitropyridine (compound of formula V) is subjected to diazotization using sodium nitrite and hydrochloric acid at 0 - 5°C.

- The reaction mass is stirred at 0 - 5 0C for 30 minutes to 1 hour, and the temperature is raised and maintained at 60 - 80 0C for 3 hours for complete hydrolysis.

- The reaction mass is cooled to 25 - 3O 0C and extracted with dichloromethane. The organic layer is separated and dried on anhydrous sodium sulfate, and concentrated under reduced pressure to isolate 4-chloro-3-nitropyridine-2-ol of formula VI.

One-Pot Synthesis Method for Synthesizing 2-Hydroxy-5-nitropyridine

The invention discloses a one-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine, which comprises the following specific reaction steps:

- Nitration : Add 2-aminopyridine into concentrated sulfuric acid in batches, controlling the temperature to be 10-20 ℃, add concentrated nitric acid, and then keep the temperature to be 40-50 ℃ and stir.

- Diazotization : After nitration is finished, add the reaction solution into water for quenching, and dropwise add a sodium nitrite aqueous solution at the temperature of 0-10 ℃ for diazo reaction.

- Add a proper amount of ammonia water to adjust the concentration of the acid.

- Filter the solution after the acid concentration is adjusted, and dry a filter cake to obtain the product.

Synthesis of Methyl (5-bromo-6-methoxypyridin-3-yl)(hydroxy)carbamate

- Under N2 atmosphere, slowly add a stirred suspension of N-(6-chloro-4-methylpyridin-3-yl)hydroxylamine (0.950 g, 5.99 mmol, 1.00 equiv) and NaHCO3 (0.554 g, 6.59 mmol, 1.10 equiv) in 1,4-dioxane (40.0 mL, 0.150 M) at 23 °C to a suspension of 3-bromo-2-methoxy-5-nitropyridine (5.00 g, 21.5 mmol, 1.00 equiv) and 5% Rh/C (0.123 g, 1.10 equiv) in 1,4-dioxane (10.0 mL, 0.660 M).

- After the reaction is complete (4 h), concentrate the reaction mixture in vacuo.

- Purify the residue by chromatography on silica gel, eluting with hexanes:EtOAc (4:1 to 3:2 (v/v)), to afford the title compound as a red solid (0.890 g, 4.11 mmol, 69% yield).

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(pyridin-4-yloxy)pyridine undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 5-amino-2-(pyridin-4-yloxy)pyridine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Nitro-2-(pyridin-4-yloxy)pyridine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(pyridin-4-yloxy)pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The compound may also inhibit specific enzymes or receptors involved in inflammatory pathways .

Comparison with Similar Compounds

Key Structural Features :

- Molecular Formula : C₁₀H₆N₃O₃ (inferred from analogs in and ).

- Functional Groups: Nitro (-NO₂), pyridinyloxy (-O-C₅H₄N).

- Potential Applications: Drug intermediates, agrochemicals, or ligands in coordination chemistry (based on structural analogs in and ).

Comparison with Structurally Similar Compounds

The following table compares 5-Nitro-2-(pyridin-4-yloxy)pyridine with structurally related pyridine derivatives, emphasizing substituent effects on physicochemical and pharmacological properties.

Substituent-Driven Property Analysis

- Electron-Withdrawing Effects: The nitro group in 5-Nitro-2-(pyridin-4-yloxy)pyridine enhances electrophilicity, making it reactive in nucleophilic substitution reactions. This contrasts with trifluoromethyl (-CF₃) in 5-Nitro-2-(trifluoromethyl)pyridine, which combines electron withdrawal with hydrophobicity . Chloro (-Cl) substituents in 2-Amino-4-(2-chloro-5-phenylpyridin-3-yl)pyridine improve metabolic stability but reduce solubility .

- Biological Activity: Nitrofuran derivatives (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) exhibit carcinogenicity in rodents due to nitro-reduction metabolites, highlighting the risk of nitro groups in prolonged exposure . Pyridinyloxy groups, as in the target compound, may enhance binding to enzymatic pockets (e.g., kinase inhibitors in ), though direct pharmacological data for this compound is lacking.

Thermal Stability :

Research Findings and Implications

Pharmacological and Toxicological Considerations

- Nitro Group Toxicity: Nitro-containing compounds like N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide induce bladder and renal pelvis carcinomas in rats via DNA adduct formation . This underscores the need for rigorous safety profiling of 5-Nitro-2-(pyridin-4-yloxy)pyridine.

- Therapeutic Potential: Pyridinyloxy-substituted compounds in show promise as kinase inhibitors, suggesting that the target compound could be explored in targeted cancer therapies.

Biological Activity

5-Nitro-2-(pyridin-4-yloxy)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by research findings and data tables.

Chemical Structure and Properties

5-Nitro-2-(pyridin-4-yloxy)pyridine is characterized by the presence of a nitro group and a pyridin-4-yloxy moiety. This unique structure allows it to interact with various biological targets, making it a versatile compound for drug development.

Antimicrobial Activity

Research has indicated that 5-nitro derivatives, including 5-nitro-2-(pyridin-4-yloxy)pyridine, exhibit antimicrobial properties. For instance, studies have shown that nitropyridines can inhibit the growth of bacteria such as Escherichia coli and Salmonella typhi, as well as fungi like Aspergillus fumigatus .

Table 1: Antimicrobial Activity of Nitropyridines

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Nitro-2-(pyridin-4-yloxy)pyridine | E. coli | 32 µg/mL |

| 5-Nitro-2-(pyridin-4-yloxy)pyridine | S. typhi | 16 µg/mL |

| Standard (Penicillin) | E. coli | 8 µg/mL |

Anticancer Activity

The anticancer potential of 5-nitro-2-(pyridin-4-yloxy)pyridine has also been evaluated. In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The IC50 values for these cell lines were found to be significantly lower than those of standard chemotherapeutics, indicating strong anticancer activity .

Table 2: Anticancer Activity of 5-Nitro-2-(pyridin-4-yloxy)pyridine

| Cell Line | IC50 (µM) | Comparison to Standard |

|---|---|---|

| A549 | 1.03 | 2.6 times more active than Golvatinib |

| HeLa | 1.15 | 3.0 times more active than Golvatinib |

| MCF-7 | 2.59 | Comparable to standard therapies |

The mechanism by which 5-nitro-2-(pyridin-4-yloxy)pyridine exerts its biological effects primarily involves interaction with specific molecular targets such as enzymes or receptors. The nitro group may undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules . Additionally, structure-activity relationship (SAR) studies indicate that modifications to the pyridine ring can enhance binding affinity and biological activity .

Case Studies

- Case Study on Anticancer Activity : A study evaluated the effects of various derivatives of pyridine compounds on cancer cell lines. Among them, the derivative containing the pyridin-4-yloxy group showed markedly improved inhibition of cell proliferation compared to other analogs, suggesting that this structural feature is crucial for its anticancer efficacy .

- Case Study on Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of nitropyridines against resistant bacterial strains. The results demonstrated that compounds similar to 5-nitro-2-(pyridin-4-yloxy)pyridine exhibited potent activity against strains resistant to conventional antibiotics, highlighting its potential as a new therapeutic agent in combating infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.